SODIUM PERBORATE TRIHYDRATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

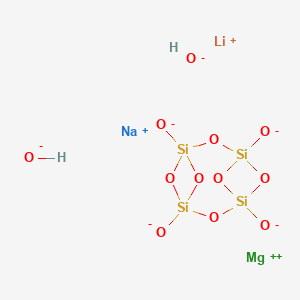

Sodium Perborate Trihydrate (SPB) is a crystalline reagent used in the detergent industry as a bleaching agent . It is available inexpensively as a hydrate with the general formula NaBO3•nH2O (n: 1-4) . It is also used as a tooth bleaching agent and has antiseptic properties . It is used in textile mills as a bleaching agent for a variety of fabrics, namely, wool, cotton, linen, rayon, etc, and as an oxidizing and fixing agent for dyes .

Synthesis Analysis

Sodium perborate is manufactured by the reaction of borax (Na2B4O7) and sodium hydroxide (NaOH) to give sodium metaborate (NaBO2), which is then reacted with hydrogen peroxide to give hydrated sodium perborate .Molecular Structure Analysis

Sodium perborate contains a perborate anion [(B(OH)2OO)2]2− consisting of a cyclic −B−O−O−B−O−O− core with two hydroxy groups attached to each boron atom . The ring adopts a chair conformation .Chemical Reactions Analysis

Sodium perborate is soluble in water and releases hydrogen peroxide . It is activated toward nucleophilic oxidation, and also buffers the reaction medium . Mixing sodium perborate with acetic acid generates even more powerful oxidation species .Physical And Chemical Properties Analysis

Sodium perborate is a white, odorless, water-soluble solid . Its molecular formula is BNa3O4 and it has an average mass of 143.778 Da .Mecanismo De Acción

Safety and Hazards

Sodium perborate may intensify fire as it is an oxidizer . It is harmful if swallowed and causes serious eye damage . It may cause respiratory irritation and may damage the unborn child . It is suspected of damaging fertility . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Direcciones Futuras

Sodium perborate has wide functionalities in industrial settings . It is approved by Health Canada to be used as a disinfectant of medical instruments . It is also part of the ingredients for detergents, bleach powders, and personal care formulations . In dentistry, sodium perborate monohydrate is used as an aid for the removal of phlegm, mucus or other secretions associated with an occasional sore in the mouth, for cleansing minor wounds, for temporary cleanse of canker sore or for the removal of foreign materials in minor wounds .

Propiedades

Número CAS |

13517-20-9 |

|---|---|

Nombre del producto |

SODIUM PERBORATE TRIHYDRATE |

Fórmula molecular |

BH9NaO7 |

Peso molecular |

154.865 |

Nombre IUPAC |

hydroperoxyboronic acid;sodium;trihydrate |

InChI |

InChI=1S/BH3O4.Na.3H2O/c2-1(3)5-4;;;;/h2-4H;;3*1H2 |

Clave InChI |

BTRGTAUOXQOVKX-UHFFFAOYSA-N |

SMILES |

B(O)(O)OO.O.O.O.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)